2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol; dihydrochloride, also known by its IUPAC name, is a compound that has garnered interest in the fields of chemistry, biology, and medicine due to its unique structural features and potential applications. This compound contains a piperazine ring and a phenoxyphenyl moiety, which contribute to its reactivity and versatility in various chemical reactions.
The compound is classified as a small organic molecule with potential pharmacological properties. It is often utilized as a building block in synthetic organic chemistry and has applications in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders. The compound's dihydrochloride form indicates it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous environments.
The synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol; dihydrochloride typically involves the following steps:
The reaction conditions often include solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production may utilize continuous flow reactors for consistent quality and yield, followed by purification methods such as recrystallization or chromatography to isolate the final product.
The molecular formula for 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol; dihydrochloride is , with a molecular weight of approximately 429.4 g/mol.
These representations provide insight into the compound's connectivity and functional groups, which are crucial for understanding its reactivity and interactions.
The compound can participate in various chemical reactions:
Reactions are conducted under controlled conditions to ensure product specificity. For instance, oxidation may require acidic conditions while reduction often occurs under inert atmospheres to minimize side reactions.
Depending on the specific reaction conditions, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
The mechanism of action for 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol; dihydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring facilitates binding to neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including alterations in neurotransmitter levels or inhibition of enzyme functions.
The compound's physical properties include:
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as temperature and pH. The presence of functional groups allows for diverse reactivity patterns in synthetic applications.
The applications of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol; dihydrochloride are extensive:
This compound's versatility makes it valuable across multiple scientific disciplines.
The retrosynthetic deconstruction of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride (molecular formula: C₂₁H₂₈N₂O₃·2HCl, molecular weight: 429.38 g/mol) reveals three logical synthons [1] [5]:
Key disconnection strategies include:
Table 1: Retrosynthetic Pathway Analysis
Disconnection Site | Synthon Produced | Bond Formation Method |
---|---|---|
Piperazine N-benzyl bond | 1-(3-Phenoxybenzyl)piperazine | Reductive amination |
Piperazine N-alkyl bond | 1-(2-(2-Hydroxyethoxy)ethyl)piperazine | N-alkylation |
Ether linkage | 2-Chloroethanol + Ethylene glycol | Williamson synthesis |
This approach prioritizes early introduction of the phenoxybenzyl group to minimize competing reactions during piperazine dialkylation [3] [8]. The terminal hydroxyl group remains unprotected during N-alkylation due to its low nucleophilicity, though alkoxide formation must be controlled to prevent O-alkylation byproducts [8].
Piperazine Benzylation: 3-Phenoxybenzaldehyde undergoes reductive amination with piperazine using sodium cyanoborohydride in methanol at 25°C, achieving 92% conversion. Critical parameters include stoichiometric control (1:1 aldehyde:piperazine) and pH maintenance at 6.5 to suppress dialkylation [1] [4]. The resulting 1-[(3-phenoxyphenyl)methyl]piperazine is isolated as a crystalline free base (mp 89-91°C) prior to secondary functionalization [4].
Ether Chain Installation: Subsequent N-alkylation employs 2-(2-chloroethoxy)ethanol under optimized conditions:
Regioselectivity Challenges: Competitive N,N'-dialkylation is mitigated through:
Table 2: Alkylation Efficiency Comparison
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetonitrile | 65 | 8 | 85 |
DIPEA | Toluene | 110 | 12 | 78 |
NaH | THF | 25 | 1 | 92* |
Cs₂CO₃ | DMF | 80 | 6 | 88 |
Note: NaH method produces 15% dialkylated impurity [8]
Salt Formation: Treatment of the free base with 2.1 equivalents hydrochloric acid in ethanol yields the dihydrochloride salt. Critical process parameters include:
Crystallization Optimization: Three solvent systems were evaluated for crystal habit control:
Anti-solvent addition rate directly impacts particle size distribution. Rapid addition (5 min) generates 85% fines (<100μm), while controlled addition (120 min) yields 70% particles in the 150-212μm range ideal for pharmaceutical processing [2] [9]. Co-crystallization with carboxylic acids was explored but rejected due to chloride counterion requirements for biological activity [2].
Table 3: Salt Crystallization Performance Metrics
Crystallization System | Yield (%) | Particle Size (D50) | Residual Solvent (ppm) | Hygroscopicity |
---|---|---|---|---|
Ethanol/Diethyl ether | 88 | 52 μm | 1200 (ethanol) | High |
Isopropanol | 92 | 235 μm | 780 | Moderate |
Acetone/Water | 95 | 185 μm | <500 | Low |
Methanol/MTBE | 90 | 98 μm | 3200 | High |
Primary Process-Related Impurities:1. Dialkylated Piperazine (Imp-A): Formed via over-alkylation (3-7% at >50kg scale). Controlled via:- Maintaining N-alkylation stoichiometry at 0.95:1 (alkylhalide:monobenzylpiperazine)- Addition of molecular sieves to sequester liberated HCl [8]2. Ether Hydrolysis Product (Imp-B): 2-[2-(4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]acetaldehyde from acid-catalyzed dehydration. Suppressed by:- Strict control of aqueous workup pH (7.0-7.5)- Use of antioxidant (0.1% w/w BHT) during solvent removal [1] [5]3. Chlorinated Byproduct (Imp-C): 1-(2-Chloroethyl)-4-[(3-phenoxyphenyl)methyl]piperazine from incomplete substitution. Minimized by:- Purity control of 2-(2-chloroethoxy)ethanol (>99.5%)- Reaction progress monitoring by HPLC to ensure <1% starting material [8]
Degradation Products: Accelerated stability studies (40°C/75% RH) revealed:
Table 4: Specification Limits and Control Strategies for Critical Impurities
Impurity | Structure | Origin | Specification Limit (%) | Control Strategy |
---|---|---|---|---|
Imp-A | Dialkylated piperazine | Over-alkylation | ≤0.15 | Stoichiometry control, reaction quenching |
Imp-B | Aldehyde derivative | Dehydration | ≤0.10 | Antioxidant addition, pH control |
Imp-D | 3-Phenoxybenzyl alcohol | Incomplete imine reduction | ≤0.20 | NaBH₄ quality control, reaction monitoring |
Imp-E | Phenol hydrolysis product | Acid degradation | ≤0.05 | Storage pH control, packaging moisture barrier |
Purification Capability: Crystallization rejects 85% of Imp-A due to differential solubility, while Imp-B requires activated carbon treatment (0.5% w/w) for effective removal [5] [9]. Final API purity of >99.7% is achieved through combined crystallization and carbon filtration [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0